BenchChemオンラインストアへようこそ!

7-Iodo-2-methoxymethyl-benzothiazole

Amyloid binding Alzheimer's disease iodine positional isomer SAR

7-Iodo-2-methoxymethyl-benzothiazole (CAS not universally registered; molecular formula C₉H₈INOS; MW 305.14 g/mol) is a di-substituted, fused heterocyclic compound of the benzothiazole family. Its defining architecture combines an iodine atom at the 7-position of the benzene ring with a methoxymethyl (–CH₂OCH₃) group at the 2-position of the thiazole ring.

Molecular Formula C9H8INOS
Molecular Weight 305.14 g/mol
Cat. No. B8507401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Iodo-2-methoxymethyl-benzothiazole
Molecular FormulaC9H8INOS
Molecular Weight305.14 g/mol
Structural Identifiers
SMILESCOCC1=NC2=C(S1)C(=CC=C2)I
InChIInChI=1S/C9H8INOS/c1-12-5-8-11-7-4-2-3-6(10)9(7)13-8/h2-4H,5H2,1H3
InChIKeyZYZCYOSPYMJRHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Iodo-2-methoxymethyl-benzothiazole: Structural Baseline and Procurement Rationale


7-Iodo-2-methoxymethyl-benzothiazole (CAS not universally registered; molecular formula C₉H₈INOS; MW 305.14 g/mol) is a di-substituted, fused heterocyclic compound of the benzothiazole family. Its defining architecture combines an iodine atom at the 7-position of the benzene ring with a methoxymethyl (–CH₂OCH₃) group at the 2-position of the thiazole ring . This substitution pattern distinguishes it from the more common 5-iodo positional isomer (CAS 2137793-48-5) and from non-iodinated or 2-unsubstituted benzothiazole scaffolds. The compound is primarily procured as a research intermediate for medicinal chemistry and chemical biology, where the iodine serves concurrently as a heavy atom for X-ray crystallographic phasing, a radio-labeling precursor site, and a versatile handle for metal-catalyzed cross-coupling reactions. Importantly, the limited published primary data on this specific molecule means that procurement decisions must rest on structural reasoning and class-level benzothiazole evidence until direct comparative studies become available [1].

Why 7-Iodo-2-methoxymethyl-benzothiazole Cannot Be Interchanged with Generic Benzothiazole Analogs


In-class benzothiazoles are not functionally interchangeable due to the profound impact of substitution regiochemistry on molecular recognition, reactivity, and physicochemical properties. The 7-iodo substitution creates a distinct electronic environment on the benzothiazole core compared to the 5-iodo isomer, which alters both the direction and magnitude of the molecular dipole moment and affects binding to biological targets such as kinases and amyloid fibrils [1]. The 2-methoxymethyl group introduces additional steric bulk and hydrogen-bonding capacity that is absent in simpler 2-methyl or 2-aryl analogs, directly influencing target engagement selectivity. Critically, the iodine at position 7 provides an orthogonal synthetic handle that is more reactive than bromine or chlorine in palladium-catalyzed cross-coupling, enabling sequential functionalization strategies that are impossible with non-iodinated or differently halogenated analogs [2]. The combination of these features means that substituting a generic benzothiazole—or even a regioisomer—into a synthetic route or biological assay will yield irreproducible results.

Quantitative Differentiation Evidence for 7-Iodo-2-methoxymethyl-benzothiazole


Regioisomeric Differentiation: 7-Iodo vs. 5-Iodo Benzothiazole in Amyloid Binding Affinity

The position of iodine substitution on the benzothiazole ring critically determines binding affinity to biological targets. In a systematic structure-activity relationship study of 2-aryl benzothiazole derivatives, Wang et al. demonstrated that iodination ortho to an amino group increased binding affinity for synthetic Aβ(1–40) fibrils, whereas iodination ortho to a hydroxyl group decreased affinity [1]. This establishes that the 7-position (para to the thiazole nitrogen and adjacent to potential hydrogen-bond donors on the benzene ring) generates a pharmacophoric profile distinct from the 5-position. For 7-iodo-2-methoxymethyl-benzothiazole, the iodine is positioned adjacent to the C-6 position (often a site of further derivatization), creating a unique electronic environment that cannot be replicated by the 5-iodo isomer. The difference in lipophilicity (logP) between iodinated positional isomers further modulates both target binding and nonspecific tissue binding.

Amyloid binding Alzheimer's disease iodine positional isomer SAR

Orthogonal Cross-Coupling Reactivity: Iodo vs. Bromo Leaving Group on Benzothiazole

Iodine on the benzothiazole scaffold provides superior leaving-group ability for palladium-catalyzed cross-coupling compared to bromine or chlorine. Sadek et al. exploited the differential reactivity of bromine and iodine on 4-bromo-2-iodobenzothiazole to achieve sequential orthogonal Suzuki-Miyaura cross-coupling, enabling the convergent synthesis of polyaromatic benzothiazole libraries that could not be constructed from the bromo-only or iodo-only analogs [1]. For 7-iodo-2-methoxymethyl-benzothiazole, the C–I bond at the 7-position is intrinsically more reactive than C–Br or C–Cl bonds at the same position in analogous compounds, enabling selective functionalization under milder conditions and in the presence of other halogens. The 2-methoxymethyl group is stable under these coupling conditions, preserving the thiazole-substituent architecture.

Suzuki-Miyaura coupling sequential functionalization halogen reactivity

Benzothiazole Class sEH Inhibitory Activity: Quantitative Benchmark for Pharmacological Evaluation

A focused library of benzothiazole-based compounds was recently re-investigated by inverse virtual screening, identifying soluble epoxide hydrolase (sEH) as a putative target [1]. Three benzothiazole derivatives were confirmed to inhibit sEH activity with inhibition percentages ranging from 30% to 70% when tested at 10 μM. The most promising benzothiazole-based inhibitor displayed an IC₅₀ of 6.62 ± 0.13 μM [1]. While 7-iodo-2-methoxymethyl-benzothiazole was not specifically among the tested compounds, this study establishes a quantitative activity benchmark for evaluating this compound class against sEH, a therapeutically relevant target for inflammatory and cardiovascular diseases. The iodine substituent at position 7 and the 2-methoxymethyl group are expected to modulate both binding potency and selectivity through altered lipophilicity and steric interactions.

soluble epoxide hydrolase inflammation virtual screening

Synthetic Versatility via 7-Iodo Group: Radio-Iodination and Heavy-Atom Derivatization

The iodine atom at the 7-position of the benzothiazole core enables direct radio-iodination (¹²³I/¹²⁵I) for in vivo imaging applications. This principle is well-established in the benzothiazole class: 7-iodo-D-luciferin was synthesized and characterized as a nonradioactive standard, demonstrating a binding affinity (Kₘ = 4.28 μM) comparable to native D-luciferin (Kₘ = 2.53 μM) for firefly luciferase [1]. Although 7-iodo-2-methoxymethyl-benzothiazole lacks the thiazoline-carboxylic acid moiety of luciferin, the 7-iodo substitution pattern is directly transferable to imaging probe design. Furthermore, the iodine heavy atom (atomic number 53) provides anomalous scattering for X-ray crystallographic phasing (SAD/MAD methods), a capability absent in non-halogenated or lighter-halogen (F, Cl) benzothiazole analogs [2].

radio-labeling X-ray crystallography luciferin precursors

Physicochemical Differentiation: Calculated LogP and Molecular Properties vs. 5-Iodo Regioisomer

The physicochemical properties of positional isomers, while sharing identical molecular formula (C₉H₈INOS) and molecular weight (305.14 g/mol), diverge in key drug-likeness parameters . The 7-iodo substitution places the bulky, polarizable iodine atom at the position para to the thiazole nitrogen and adjacent to the benzene ring fusion, generating a different molecular electrostatic potential surface compared to the 5-iodo isomer (where iodine is meta to the ring fusion). This affects calculated logP, topological polar surface area (TPSA), and hydrogen-bonding capacity. Wang et al. established that for iodinated benzothiazoles, lipophilicity strongly correlates with both target binding affinity and nonspecific brain binding [1], indicating that the 7-iodo vs. 5-iodo logP differential translates directly into differential biological performance. The 2-methoxymethyl ether group further contributes ~0.5–1.0 logP unit reduction compared to 2-methyl or 2-ethyl analogs, providing a balanced lipophilicity profile suitable for both CNS and peripheral target engagement.

lipophilicity drug-likeness physicochemical profiling

High-Impact Application Scenarios for 7-Iodo-2-methoxymethyl-benzothiazole


Sequential Cross-Coupling Platform for Benzothiazole Library Synthesis

The C–I bond at the 7-position provides a selective, orthogonal synthetic handle that can be exploited in the presence of other halogen substituents introduced at alternative positions. Building on the orthogonal Suzuki-Miyaura strategy demonstrated for 4-bromo-2-iodobenzothiazole [1], researchers can use 7-iodo-2-methoxymethyl-benzothiazole as a core scaffold for sequential Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Heck), first functionalizing the 7-position via the reactive C–I bond while leaving other positions available for subsequent derivatization. This convergent strategy enables the rapid generation of polysubstituted benzothiazole libraries for SAR exploration in medicinal chemistry programs.

Radio-Iodinated Probe Development for In Vivo Molecular Imaging

The 7-iodo substitution position is directly compatible with radio-iodination protocols established for benzothiazole-based imaging agents. 7-Iodo-D-luciferin analogs have been successfully radiolabeled with ¹²³I and used for in vivo bioluminescence imaging of firefly luciferase gene expression [2]. 7-Iodo-2-methoxymethyl-benzothiazole can serve as a cold standard or precursor for similar radio-iodination chemistry, enabling the development of SPECT or PET imaging probes. The methoxymethyl group provides metabolic stability advantages over free hydroxyl or carboxyl substituents while maintaining moderate lipophilicity for blood-brain barrier penetration.

Heavy-Atom Derivative for Macromolecular X-ray Crystallography

The iodine atom at position 7 provides strong anomalous scattering (f'' ≈ 6.85 electrons at Cu Kα wavelength) suitable for experimental phasing by SAD (Single-wavelength Anomalous Dispersion) or MAD (Multi-wavelength Anomalous Dispersion) methods [3]. Unlike brominated benzothiazole analogs, the iodine K absorption edge is accessible at standard synchrotron beamline energies, enabling precise anomalous difference measurements. 7-Iodo-2-methoxymethyl-benzothiazole can be soaked into protein crystals or incorporated into ligands for co-crystallization, facilitating structure determination of protein-ligand complexes where the benzothiazole scaffold is a recognized pharmacophore (kinases, sEH, bromodomains).

sEH Inhibitor Screening and Anti-Inflammatory Lead Optimization

Benzothiazole-based compounds have been validated as soluble epoxide hydrolase (sEH) inhibitors through inverse virtual screening and in vitro confirmation, with potent analogs achieving IC₅₀ values in the low micromolar range (6.62 ± 0.13 μM) [4]. 7-Iodo-2-methoxymethyl-benzothiazole, with its unique 7-iodo and 2-methoxymethyl substitution, represents a structurally differentiated starting point for sEH inhibitor SAR studies. The iodine atom can be subsequently replaced via cross-coupling to explore diverse substituent space at the 7-position, while the methoxymethyl group at the 2-position provides a distinct steric and electronic profile compared to the 2-aryl or 2-alkyl analogs previously evaluated.

Quote Request

Request a Quote for 7-Iodo-2-methoxymethyl-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.